Deacetyl moxisylyte hydrochloride

aqueous stability formulation science prodrug activation

Deacetyl moxisylyte hydrochloride (CAS 35231-36-8 free base; 16809-53-3 HCl salt), also known as desacetylthymoxamine or DAM, is the primary pharmacologically active metabolite of the prodrug moxisylyte (thymoxamine). It functions as a preferential alpha-1 adrenergic receptor antagonist, with demonstrated activity at both alpha-1 and alpha-2 adrenoceptors.

Molecular Formula C14H23NO2
Molecular Weight 237.34 g/mol
Cat. No. B10781873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeacetyl moxisylyte hydrochloride
Molecular FormulaC14H23NO2
Molecular Weight237.34 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1OCCN(C)C)C(C)C)O
InChIInChI=1S/C14H23NO2/c1-10(2)12-8-13(16)11(3)14(9-12)17-7-6-15(4)5/h8-10,16H,6-7H2,1-5H3
InChIKeyKBMJKFIPTVIFOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deacetyl Moxisylyte Hydrochloride: Primary Active Metabolite Alpha-1 Antagonist for Urological and Vascular Research Procurement


Deacetyl moxisylyte hydrochloride (CAS 35231-36-8 free base; 16809-53-3 HCl salt), also known as desacetylthymoxamine or DAM, is the primary pharmacologically active metabolite of the prodrug moxisylyte (thymoxamine) [1]. It functions as a preferential alpha-1 adrenergic receptor antagonist, with demonstrated activity at both alpha-1 and alpha-2 adrenoceptors [2]. Unlike its parent prodrug, deacetyl moxisylyte is stable in aqueous solution, enabling ready-to-use injectable formulations [3]. The compound is generated in vivo via rapid pseudocholinesterase-mediated deacetylation of moxisylyte and is the species primarily responsible for the vasodilatory, urethral relaxant, and pupil-constricting effects observed after moxisylyte administration [1].

Why Deacetyl Moxisylyte Hydrochloride Cannot Be Interchanged with Moxisylyte or Other Alpha-1 Blockers Without Quantitative Evidence


Moxisylyte is a prodrug that requires enzymatic deacetylation by plasma pseudocholinesterase to yield the active species deacetyl moxisylyte [1]. This activation step introduces inter-individual pharmacokinetic variability dependent on pseudocholinesterase activity, and unchanged moxisylyte is not detectable in plasma after administration [2]. Furthermore, moxisylyte is inherently unstable in aqueous solution due to base- and acid-catalyzed hydrolysis of its acetate ester moiety, precluding ready-to-use liquid formulations [3]. In contrast, deacetyl moxisylyte hydrochloride is the direct pharmacologically active entity, bypassing the metabolic activation step and enabling stable aqueous formulation. Substituting deacetyl moxisylyte with the prodrug or with alternative alpha-1 antagonists such as prazosin, papaverine, or phentolamine without quantitative evidence ignores documented differences in aqueous stability, receptor selectivity ratios, tissue-specific functional activity, and clinical adverse-effect profiles detailed below [4][5].

Quantitative Differentiation Evidence for Deacetyl Moxisylyte Hydrochloride Against Closest Comparators


Aqueous Solution Stability: Deacetyl Moxisylyte vs. Moxisylyte Prodrug

Deacetyl moxisylyte hydrochloride is explicitly documented as stable in aqueous solution at room temperature, whereas moxisylyte (the acetylated prodrug) undergoes both base-catalyzed hydrolysis of its acetate ester to a phenol and acid-catalyzed hydrolysis with subsequent oxidation to a quinone, rendering it unsuitable for ready-to-use aqueous injectable formulations [1]. This stability difference is the basis for deacetyl moxisylyte being formulated as a ready-to-use aqueous solution for injection, while commercial moxisylyte (ICAVEX) requires lyophilized powder presentation with separate solvent for reconstitution immediately before use [2].

aqueous stability formulation science prodrug activation injectable preparation pre-formulation

Adverse Effect Profile: Deacetyl Moxisylyte/Moxisylyte vs. Papaverine in Intracavernous Injection

In a direct comparative clinical study of intracavernous auto-injection therapy, moxisylyte (which acts through its active metabolite deacetyl moxisylyte) demonstrated a markedly superior safety profile compared to papaverine. The rate of prolonged erections was 1.3% for moxisylyte versus 8.8% for papaverine, and the rate of corporeal fibrosis was 1.3% versus 32%, respectively [1]. An independent earlier study confirmed that only 2 of 170 patients (1.1%) receiving moxisylyte experienced prolonged erections compared to 14% in a papaverine-treated series [2]. The pharmacological basis for this safety advantage resides in deacetyl moxisylyte's mechanism as a facilitator of erection via alpha-1 blockade rather than a direct smooth muscle relaxant inducer, which is consistent with the lower priapism rate observed with alpha-blocking agents compared to non-specific smooth muscle relaxants.

erectile dysfunction intracavernous pharmacotherapy priapism risk corporeal fibrosis safety profile

Uroselectivity: Moxisylyte/Deacetyl Moxisylyte vs. Prazosin in Lower Urinary Tract Dysfunction

In a head-to-head clinical comparison in patients with multiple system atrophy, moxisylyte (alpha-1A-selective antagonist, acting via deacetyl moxisylyte) and prazosin (non-selective alpha-1 blocker) achieved comparable reductions in post-micturition residual urine volume (35.2% vs. 38.1%, respectively, both P<0.05) [1]. However, the orthostatic hypotension rate—a key adverse effect limiting alpha-blocker tolerability—was substantially lower with moxisylyte (10.7%) than with prazosin (23.8%) [1]. This 2.2-fold reduction in orthostatic hypotension is consistent with moxisylyte's preferential alpha-1A subtype selectivity [2], which deacetyl moxisylyte mediates as the active species, resulting in greater functional dissociation between urethral and vascular alpha-1 receptor populations compared to non-subtype-selective agents such as prazosin.

uroselectivity orthostatic hypotension residual urine volume alpha-1A selectivity multiple system atrophy

Alpha-1 vs. Alpha-2 Adrenoceptor Selectivity of Deacetyl Moxisylyte: Receptor Binding and In Vivo Pharmacology

Deacetyl moxisylyte exhibits a quantifiable preference for alpha-1 over alpha-2 adrenoceptors. In radioligand binding assays, deacetyl moxisylyte displays IC50 values of 400 nM at alpha-1 and 1200 nM at alpha-2 adrenoceptors, yielding a 3-fold selectivity ratio . Complementary binding data report Ki values of 525 nM at alpha-1A (rat submaxillary gland), 550 nM at alpha-2A (human clone), and 3020 nM at alpha-2B (rat neonatal lung), confirming a 5.7-fold binding selectivity for alpha-1A over alpha-2B [1]. In the pithed rat model, deacetyl moxisylyte (2.5 × 10⁻⁶ to 10⁻⁵ mol/kg i.v.) reduced the pressor response to phenylephrine (alpha-1-mediated) in a dose-dependent manner without affecting the clonidine-induced bradycardia (alpha-2-mediated), functionally confirming preferential alpha-1 antagonism in vivo [2]. By comparison, non-selective agents such as phentolamine show a much lower alpha-1/alpha-2 discrimination ratio in functional tissue assays (activity ratio 6.7 for phentolamine vs. 2.4 for moxisylyte on human corpus cavernosum, reflecting different selectivity characteristics) [3].

alpha-1 adrenoceptor alpha-2 adrenoceptor receptor selectivity radioligand binding pithed rat model

Direct Active Species: Deacetyl Moxisylyte Bypasses Pseudocholinesterase-Dependent Prodrug Activation

Moxisylyte is a prodrug that is not detectable in plasma after administration; it undergoes rapid, complete deacetylation by plasma pseudocholinesterase to yield deacetyl moxisylyte (DAM) as the primary circulating active species [1][2]. After oral moxisylyte administration, the active metabolite concentrations are low and dominated by glucuroconjugated DAM, whereas after intravenous or intracavernous routes, unconjugated DAM is proportionally higher [3]. By using deacetyl moxisylyte hydrochloride directly, researchers eliminate the pseudocholinesterase-dependent activation step that introduces inter-individual and inter-species variability in metabolic activation rate [4]. This is particularly relevant given that plasma cholinesterase activity varies with genetic polymorphisms, liver function, pregnancy, and concomitant medications, making the pharmacokinetics of the prodrug inherently less predictable than direct administration of the active metabolite [4].

prodrug metabolism pseudocholinesterase pharmacokinetic variability direct agonist active metabolite

Ocular Pharmacokinetics: Rapid Corneal Penetration and Aqueous Humor Bioavailability of Deacetyl Moxisylyte

After topical instillation of thymoxamine (moxisylyte) 0.5% eye drops in rabbits, the prodrug rapidly penetrates the cornea and undergoes immediate hydrolysis to deacetylthymoxamine (deacetyl moxisylyte), achieving a maximum aqueous humor concentration of 2329 ng/mL at 15 minutes post-instillation [1]. This demonstrates very good ocular absorption and extremely rapid metabolic conversion. Importantly, systemic plasma levels of deacetylthymoxamine following topical ocular administration were more than 100-fold lower than those observed after intravenous treatment, effectively excluding the possibility of systemic side effects from ophthalmic use [1]. This rapid local conversion to the active metabolite with minimal systemic exposure provides a favorable ocular-to-systemic exposure ratio, distinguishing it from direct-acting alpha-1 antagonists that may distribute systemically after topical ocular administration.

ocular pharmacokinetics aqueous humor corneal penetration miosis ophthalmic alpha-blocker

Optimal Research Application Scenarios for Deacetyl Moxisylyte Hydrochloride Based on Quantitative Differentiation Evidence


Urological Pharmacology: Urethral and Corpus Cavernosum Alpha-1 Adrenoceptor Studies

Deacetyl moxisylyte hydrochloride is the agent of choice for ex vivo and in vivo studies of alpha-1 adrenoceptor-mediated urethral and cavernosal smooth muscle relaxation where the experimental design requires a stable, ready-to-use aqueous solution. The compound's demonstrated aqueous stability eliminates the formulation complexity associated with the prodrug moxisylyte, which requires lyophilized presentation and extemporaneous reconstitution [1]. In lower urinary tract dysfunction models, deacetyl moxisylyte provides urethral relaxation efficacy comparable to prazosin (35.2% vs. 38.1% residual urine reduction) but with a 2.2-fold lower rate of orthostatic hypotension, making it preferable for studies where hemodynamic stability is required over extended dosing protocols [2]. For erectile dysfunction research, deacetyl moxisylyte offers a 6.8-fold lower priapism risk and a 24.6-fold lower fibrosis rate compared to papaverine, enabling safer longitudinal intracavernous injection studies [3].

Alpha-Adrenoceptor Subtype Selectivity Profiling and Radioligand Binding Assays

With documented IC50 values of 400 nM (alpha-1) and 1200 nM (alpha-2) and Ki values of 525 nM (alpha-1A) and 3020 nM (alpha-2B), deacetyl moxisylyte serves as a well-characterized intermediate-selectivity alpha-1 antagonist for receptor profiling panels [1][2]. Its 3- to 5.7-fold alpha-1/alpha-2 selectivity places it between non-selective agents such as phentolamine and highly selective agents such as prazosin (activity ratio 28.2 on corpus cavernosum), making it a valuable comparator compound for structure-activity relationship studies aimed at optimizing the alpha-1/alpha-2 selectivity window [3]. The compound's direct activity (no prodrug activation required) ensures that concentration-response relationships in isolated tissue baths or cell-based assays reflect the intrinsic pharmacology of the test article rather than variable metabolic conversion .

Ophthalmic Alpha-Adrenoceptor Research: Pupillary Dynamics and Aqueous Humor Studies

For ophthalmology researchers investigating alpha-adrenoceptor modulation of iris smooth muscle or aqueous humor dynamics, deacetyl moxisylyte (as the active metabolite generated from thymoxamine eye drops) achieves rapid corneal penetration with an aqueous humor Cmax of 2329 ng/mL at 15 minutes post-instillation and systemic plasma levels more than 100-fold lower than intravenous administration [1]. This favorable ocular-to-systemic exposure ratio supports its use in experiments where isolated ocular alpha-1 blockade is desired without confounding systemic cardiovascular effects. The compound's ability to reverse pharmacologically induced mydriasis without affecting aqueous humor formation rate makes it a specific tool for dissecting alpha-1-mediated pupillary responses from other ocular autonomic functions [1].

Peripheral Vascular Pharmacology: Raynaud's Phenomenon and Vasospasm Models

Deacetyl moxisylyte hydrochloride, as the active species mediating moxisylyte's peripheral vasodilatory effects via alpha-1 adrenoceptor blockade, is applicable in ex vivo and in vivo models of peripheral vasospasm and cold-induced vasoconstriction [1]. The compound's preferential alpha-1 antagonism with residual alpha-2 activity provides a pharmacological profile that reduces vasospasm without completely abolishing sympathetic vascular tone—a feature that distinguishes it from non-selective agents and may be relevant for studying the pathophysiology of Raynaud's phenomenon where complete alpha blockade can produce compensatory vasodilatory overshoot [2]. The aqueous stability of the hydrochloride salt facilitates its use in perfusion-based isolated vessel preparations.

Quote Request

Request a Quote for Deacetyl moxisylyte hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.